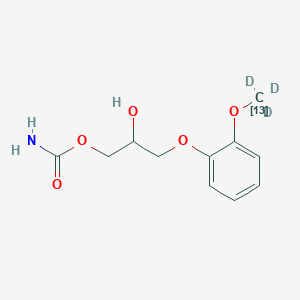

Methocarbamol-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO5 |

|---|---|

Molecular Weight |

245.25 g/mol |

IUPAC Name |

[2-hydroxy-3-[2-(trideuterio(113C)methoxy)phenoxy]propyl] carbamate |

InChI |

InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/i1+1D3 |

InChI Key |

GNXFOGHNGIVQEH-KQORAOOSSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=CC=CC=C1OCC(COC(=O)N)O |

Canonical SMILES |

COC1=CC=CC=C1OCC(COC(=O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Methocarbamol-13C,d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological action of Methocarbamol-13C,d3, an isotopically labeled form of the central nervous system depressant and muscle relaxant, methocarbamol. This document is intended to serve as a valuable resource for professionals in research, drug development, and analytical sciences.

Chemical Properties

This compound is a stable isotope-labeled version of methocarbamol, designed for use as an internal standard in quantitative analyses, particularly in pharmacokinetic and metabolic studies. The incorporation of one carbon-13 atom and three deuterium atoms results in a distinct mass shift, facilitating its differentiation from the unlabeled drug in mass spectrometry-based assays.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below. Properties for unlabeled methocarbamol are provided for comparison, as the physical properties of the isotopically labeled compound are expected to be very similar.

| Property | This compound | Methocarbamol (unlabeled) |

| Molecular Formula | C₁₀¹³CH₁₂D₃NO₅ | C₁₁H₁₅NO₅ |

| Molecular Weight | 245.25 g/mol | 241.24 g/mol |

| CAS Number | 2747917-88-8 | 532-03-6 |

| Appearance | White to Off-White Solid | White Solid |

| Melting Point | Not empirically determined; expected to be similar to unlabeled. | 95-97 °C |

| Solubility | Not empirically determined; expected to be similar to unlabeled. | Sparingly soluble in water and chloroform; soluble in alcohol (with heating).[1] |

| Storage Temperature | Sealed in dry, Room Temperature | Sealed in dry, Room Temperature |

Synthesis of this compound

The synthesis of this compound is analogous to the synthesis of unlabeled methocarbamol, which is typically prepared from guaifenesin. The key to synthesizing the labeled compound is the use of isotopically labeled starting materials. In this case, a plausible route involves the use of Guaifenesin-13C,d3, which can be synthesized from guaiacol and 3-chloro-1,2-propanediol, with the isotopic labels incorporated in the appropriate positions.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed adaptation based on the known synthesis of unlabeled methocarbamol.

Materials:

-

Guaifenesin-13C,d3

-

Phosgene (or a phosgene equivalent like triphosgene)

-

Anhydrous Toluene

-

Ammonia gas or concentrated ammonium hydroxide

-

Anhydrous Ethanol

-

Deionized water

-

Standard laboratory glassware and safety equipment

Procedure:

-

Formation of the Chloroformate Intermediate:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube, dissolve Guaifenesin-13C,d3 in anhydrous toluene.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of phosgene in toluene via the dropping funnel while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the excess phosgene and solvent under reduced pressure.

-

-

Carbamoylation:

-

Dissolve the crude chloroformate intermediate in anhydrous ethanol.

-

Cool the solution to 0-5 °C.

-

Bubble anhydrous ammonia gas through the solution or add concentrated ammonium hydroxide dropwise while maintaining the low temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

-

Isolation and Purification:

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

-

Characterization:

-

Confirm the identity and purity of the final product using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mechanism of Action and Signaling Pathway

Methocarbamol is a centrally acting skeletal muscle relaxant.[2] Its precise mechanism of action is not fully established, but it is known to cause skeletal muscle relaxation by a general depression of the central nervous system.[2] More specifically, recent studies have shown that methocarbamol directly blocks the muscular voltage-gated sodium channel, Nav1.4.[3][4] This action is believed to contribute significantly to its muscle relaxant effects.

Signaling Pathway of Methocarbamol at the Neuromuscular Junction

Caption: Methocarbamol's mechanism at the neuromuscular junction.

The binding of acetylcholine at the motor end plate depolarizes the muscle membrane, activating Nav1.4 channels and leading to a muscle action potential, calcium release, and contraction. Methocarbamol blocks the Nav1.4 channel, thereby inhibiting the generation of the muscle action potential and leading to muscle relaxation.[3][4]

Experimental Applications and Protocols

The primary application of this compound is as an internal standard for the quantification of methocarbamol in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for a typical pharmacokinetic study.

Detailed Experimental Protocol: Quantification of Methocarbamol in Human Plasma by LC-MS/MS

1. Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of methocarbamol and this compound in methanol.

-

Prepare calibration standards by spiking blank human plasma with known concentrations of methocarbamol.

-

Prepare QC samples at low, medium, and high concentrations in blank human plasma.

2. Sample Preparation:

-

To 100 µL of plasma sample, standard, or QC, add 10 µL of the this compound internal standard working solution.

-

Vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate methocarbamol from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Methocarbamol: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 242.1 → 137.1).

-

This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 246.1 → 141.1).

-

-

Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

4. Data Analysis:

-

Integrate the peak areas for both methocarbamol and this compound.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of methocarbamol in the unknown samples and QCs from the calibration curve.

This technical guide provides a foundational understanding of this compound for its effective application in a research and development setting. The provided protocols are illustrative and should be optimized for specific laboratory conditions and instrumentation.

References

Determining the Isotopic Purity of Methocarbamol-13C,d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to determine the isotopic purity of the stable isotope-labeled compound, Methocarbamol-13C,d3. While specific batch data for this compound is not publicly available, this document outlines the standard experimental protocols and data analysis workflows employed in its characterization. This information is crucial for researchers in drug metabolism, pharmacokinetic studies, and other applications where precise quantification of isotopically labeled standards is paramount.

Introduction to Isotopic Purity

Isotopically labeled compounds such as this compound are essential tools in drug development and clinical research.[1][2] The incorporation of stable isotopes, like Carbon-13 (¹³C) and Deuterium (d or ²H), allows for the differentiation of the labeled molecule from its endogenous or unlabeled counterparts, primarily in mass spectrometry-based analyses.[3] The isotopic purity of such a standard is a critical parameter, defining the percentage of the molecule that contains the desired isotopic labels. High isotopic purity is essential for the accuracy and sensitivity of quantitative assays.

Analytical Methodologies for Isotopic Purity Determination

The determination of isotopic purity for labeled compounds is a multi-step process that typically involves high-resolution mass spectrometry (HRMS) and often nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.[3] These techniques provide both qualitative and quantitative data on the isotopic enrichment and the structural integrity of the synthesized molecule.

Mass Spectrometry-Based Approaches

High-resolution mass spectrometry is a primary technique for assessing isotopic purity due to its ability to resolve and accurately measure the mass-to-charge ratio (m/z) of different isotopologues.[4][5]

Experimental Protocol: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile). A dilution series is then created to establish a linear response range.

-

Chromatographic Separation: The sample is injected into a liquid chromatography system, typically a UHPLC or HPLC, to separate the analyte of interest from any potential impurities. A suitable column (e.g., C18) and mobile phase gradient are employed to achieve good peak shape and retention.

-

Mass Spectrometric Analysis: The eluent from the LC system is introduced into the high-resolution mass spectrometer (e.g., Orbitrap, TOF).[5] The instrument is operated in a full-scan mode to acquire high-resolution mass spectra of the eluting compound.

-

Data Acquisition and Analysis:

-

The mass spectrum of the unlabeled Methocarbamol is acquired to understand its natural isotopic distribution.

-

The mass spectrum of this compound is then acquired. The theoretical exact masses of the unlabeled (M), the desired labeled isotopologue (M+4, for one ¹³C and three d), and other possible isotopologues (M+1, M+2, M+3) are calculated.

-

The relative intensities of the ion signals corresponding to each isotopologue are measured.

-

Corrections are made for the natural abundance of isotopes (e.g., the natural abundance of ¹³C in the rest of the molecule) to accurately determine the enrichment of the desired labels.[5]

-

The isotopic purity is calculated based on the relative abundance of the target labeled isotopologue compared to all other isotopologues.[4]

-

Table 1: Theoretical Mass Data for Methocarbamol Isotopologues

| Isotopologue | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| Unlabeled Methocarbamol | C₁₁H₁₅NO₅ | 241.0950 |

| Methocarbamol-¹³C,d₃ | ¹²C₁₀¹³CH₁₂D₃NO₅ | 245.1176 |

Note: The molecular formula and mass will vary depending on the specific positions of the labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful complementary technique used to confirm the position of the isotopic labels and the overall structural integrity of the molecule.[3]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: A sufficient amount of the labeled compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Spectral Analysis:

-

The ¹H NMR spectrum is analyzed to confirm the absence of signals at the positions where deuterium has been incorporated. The integration of the remaining proton signals should be consistent with the expected structure.

-

The ¹³C NMR spectrum is analyzed to confirm the enrichment of the ¹³C isotope at the desired position, which will exhibit a significantly enhanced signal.

-

Data Presentation and Interpretation

The quantitative data obtained from mass spectrometry is typically summarized in a table to provide a clear overview of the isotopic distribution.

Table 2: Example Isotopic Purity Data for a Labeled Compound

| Isotopologue | Relative Abundance (%) |

| M (Unlabeled) | 0.5 |

| M+1 | 1.2 |

| M+2 | 2.3 |

| M+3 | 5.8 |

| M+4 (Target) | 90.2 |

In this example, the isotopic purity of the M+4 isotopologue is 90.2%.

Visualizing the Workflow

The following diagrams illustrate the general workflow for determining isotopic purity and a logical relationship for data interpretation.

Caption: Workflow for Isotopic Purity Determination.

Caption: Data Analysis Logic for Isotopic Purity.

Conclusion

The determination of the isotopic purity of this compound is a critical quality control step that relies on advanced analytical techniques. While a specific certificate of analysis for this compound was not found, the methodologies described herein represent the industry-standard approach for the characterization of such stable isotope-labeled internal standards. A combination of high-resolution mass spectrometry and NMR spectroscopy provides the necessary data to accurately quantify isotopic enrichment and ensure the structural integrity of the molecule, thereby guaranteeing its suitability for demanding research and clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of Methocarbamol-13C,d3 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Methocarbamol-13C,d3 when utilized as an internal standard in bioanalytical studies. This stable isotope-labeled analogue of methocarbamol is instrumental in achieving accurate and precise quantification of the parent drug in complex biological matrices, a critical requirement for pharmacokinetic and bioequivalence studies in drug development.

Core Principle: Stable Isotope Dilution Mass Spectrometry

The primary mechanism through which this compound functions as an internal standard is rooted in the principle of stable isotope dilution (SID). In this technique, a known quantity of the isotopically labeled compound (this compound) is added to a biological sample (e.g., plasma, urine) containing an unknown quantity of the unlabeled analyte (methocarbamol).

This compound is an ideal internal standard because it is chemically identical to methocarbamol, with the only difference being the presence of heavier isotopes (Carbon-13 and Deuterium). This near-identical physicochemical behavior ensures that both the analyte and the internal standard experience similar effects during the entire analytical workflow, from sample preparation to detection.

The key advantage of this approach is the ability to correct for variations that can occur during sample processing and analysis. These variations may include:

-

Extraction Inefficiency: Loss of analyte during sample clean-up procedures such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Matrix Effects: Co-eluting endogenous components in the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate measurements.

-

Instrumental Variability: Fluctuations in the performance of the liquid chromatography or mass spectrometry systems.

By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, these variations can be effectively normalized, leading to highly accurate and precise quantification.

The Analytical Workflow: A Step-by-Step Breakdown

The use of this compound as an internal standard is central to the development of robust and reliable bioanalytical methods, typically employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A typical workflow is as follows:

-

Sample Preparation: A known amount of this compound solution is spiked into the biological sample. This is followed by a sample clean-up procedure to remove interfering substances. A common and efficient method is protein precipitation, where a solvent like acetonitrile or methanol is added to precipitate proteins, which are then removed by centrifugation.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. The analyte and the internal standard, due to their similar chemical properties, will co-elute or elute in very close proximity from the analytical column. This co-elution is crucial for the effective compensation of matrix effects.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into the ion source of a tandem mass spectrometer. The molecules are ionized, typically through electrospray ionization (ESI). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. In MRM, specific precursor ions for both methocarbamol and this compound are selected and fragmented, and a specific product ion for each is monitored.

The following diagram illustrates the general experimental workflow:

Signaling Pathway of Methocarbamol (Analyte)

While this compound's mechanism is as an analytical tool, it is important to understand the biological context of the analyte it helps to quantify. The precise mechanism of action of methocarbamol has not been fully established, but it is believed to be a central nervous system (CNS) depressant with sedative and musculoskeletal relaxant properties. It is thought to act on the spinal cord by inhibiting polysynaptic reflex pathways. It does not have a direct action on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber.

The following diagram illustrates the proposed mechanism of action:

Experimental Protocols and Data

A robust bioanalytical method using an internal standard like this compound must be thoroughly validated to ensure its reliability. The following tables summarize typical validation parameters and pharmacokinetic data from a bioequivalence study of methocarbamol. While a deuterated standard (methocarbamol-d5) was used in the cited study, the principles and expected performance are directly comparable to using this compound.

LC-MS/MS Method Parameters

| Parameter | Value |

| Internal Standard | Methocarbamol-d5 (analogous to this compound) |

| Sample Preparation | Protein Precipitation |

| Chromatography | Zorbax SB-C18, 4.6 × 50 mm, 3.5 µm |

| Mobile Phase | Isocratic |

| Flow Rate | 1.00 mL/min |

| Mass Spectrometer | API 4000 (Sciex) |

| Ionization Mode | ESI Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Methocarbamol) | m/z 242.09 → 118.00[1] |

| MRM Transition (IS) | m/z 247.09 → 123.00 (for methocarbamol-d5)[1] |

Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.5–50 µg/mL[1] |

| Correlation Coefficient (r) | ≥ 0.9900[1] |

| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL[1] |

| Intra- and Inter-day Precision (%CV) | Typically < 15% |

| Intra- and Inter-day Accuracy (%Bias) | Typically within ±15% |

Pharmacokinetic Parameters of Methocarbamol

The following data was obtained from a bioequivalence study in healthy volunteers after a single 1500 mg oral dose.

| Parameter | Mean Value (Test Formulation) | Mean Value (Reference Formulation) |

| Cmax (µg/mL) | 32.39[1] | 31.72[1] |

| AUC0-t (h·µg/mL) | 89.72[1] | 90.25[1] |

| Tmax (h) | 1.00 (median) | 1.00 (median) |

| T½ (h) | 1.40 (geometric mean) | 1.38 (geometric mean) |

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Tmax: Time to reach Cmax; T½: Elimination half-life.

Logical Relationship of Internal Standard Function

The core function of this compound is to ensure the fidelity of the analytical measurement by providing a reliable reference point that behaves almost identically to the analyte of interest. The logical flow of this corrective mechanism is depicted below.

Conclusion

This compound serves as an indispensable tool in the quantitative bioanalysis of methocarbamol. Its mechanism of action as an internal standard is based on the robust principle of stable isotope dilution. By mimicking the behavior of the unlabeled drug throughout the analytical process, it allows for the effective correction of variability arising from sample preparation and instrumental analysis. This ensures the generation of high-quality, reliable data that is essential for the successful development and regulatory approval of pharmaceutical products.

References

A Technical Guide to Commercially Available Methocarbamol-13C,d3 Standards for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Methocarbamol-13C,d3 standards. This isotopically labeled compound serves as an invaluable internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications. Its use is critical for achieving accurate and precise measurements of Methocarbamol in complex biological matrices by correcting for variability in sample preparation and instrument response.[1][2][3]

Commercially Available this compound Standards

The following table summarizes the key quantitative data for commercially available this compound standards from a prominent supplier. Researchers are advised to request a certificate of analysis (CoA) from the supplier for the most accurate and lot-specific information.[4][5]

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Isotopic Enrichment |

| MedChemExpress | This compound | Not specified | C10¹³CH12D3NO5 | 245.26 | >98% | Not specified |

The Role of this compound in Quantitative Analysis

This compound is the heavy-isotope labeled version of Methocarbamol, a central muscle relaxant.[4] The incorporation of one Carbon-13 atom and three deuterium atoms results in a mass shift that allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while maintaining nearly identical physicochemical properties. This makes it an ideal internal standard for isotope dilution mass spectrometry, a gold-standard technique for quantitative analysis.

The following diagram illustrates the logical workflow of using an isotopically labeled internal standard in a typical quantitative bioanalytical method.

Experimental Protocols for the Analysis of Methocarbamol Using a Labeled Internal Standard

The following are detailed methodologies adapted from published research for the quantitative analysis of Methocarbamol in human plasma using LC-MS/MS with an isotopically labeled internal standard. These protocols provide a solid foundation for researchers to develop and validate their own analytical methods.[14][15]

Method 1: Protein Precipitation

This method offers a simple and rapid approach for sample clean-up.[14][15]

1. Sample Preparation:

- To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

- Vortex for 10 seconds.

- Add 300 µL of acetonitrile to precipitate proteins.

- Vortex for 1 minute.

- Centrifuge at 12,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase.

- Vortex for 30 seconds and transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions:

- Liquid Chromatography:

- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The specific gradient program should be optimized for optimal separation.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 10 µL.

- Column Temperature: 40°C.

- Mass Spectrometry:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- Multiple Reaction Monitoring (MRM) Transitions:

- Methocarbamol: To be determined based on precursor and product ions (e.g., monitor the transition of the protonated molecule to a characteristic fragment ion).

- This compound: To be determined based on the mass shift of the precursor and product ions.

- Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

The following diagram illustrates the experimental workflow for the protein precipitation method.

Method 2: Liquid-Liquid Extraction (LLE)

LLE can provide a cleaner sample extract compared to protein precipitation, potentially reducing matrix effects.

1. Sample Preparation:

- To 100 µL of human plasma in a glass tube, add 20 µL of this compound internal standard working solution.

- Vortex for 10 seconds.

- Add 50 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) to adjust the pH.

- Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).

- Vortex for 5 minutes.

- Centrifuge at 4,000 rpm for 10 minutes.

- Transfer the organic layer to a clean tube.

- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase.

- Vortex for 30 seconds and transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions:

- The LC-MS/MS conditions would be similar to those described in Method 1 and should be optimized for the specific instrumentation and analytical requirements.

The following diagram illustrates the experimental workflow for the liquid-liquid extraction method.

Method Validation

A comprehensive validation of the analytical method is crucial to ensure reliable results. Key validation parameters, as per regulatory guidelines (e.g., FDA, EMA), include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity and Range: The concentration range over which the method is accurate and precise.

-

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The influence of co-eluting, endogenous components of the sample on the ionization of the analyte and internal standard.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The use of a stable isotopically labeled internal standard like this compound is instrumental in addressing many of these validation parameters, particularly in compensating for variability in recovery and mitigating matrix effects.[1][2][3]

This technical guide provides a foundational understanding for researchers and scientists working with this compound standards. By leveraging the information on commercially available standards and detailed experimental protocols, drug development professionals can establish robust and reliable analytical methods for the quantitative determination of Methocarbamol.

References

- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Methocarbamol | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 7. Cerilliant Reference Materials | LGC Standards [lgcstandards.com]

- 8. Home - Cerilliant [cerilliant.com]

- 9. Toronto Research Chemicals : Everon Life Sciences [everonlife.com]

- 10. lifesciences.entegris.com [lifesciences.entegris.com]

- 11. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]

- 12. chromspec.com [chromspec.com]

- 13. LGC Group [www2.lgcgroup.com]

- 14. Determination of methocarbamol concentration in human plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Storage and Stability of Methocarbamol-¹³C,d₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage, stability, and handling of Methocarbamol-¹³C,d₃. Due to the limited publicly available stability data for the isotopically labeled compound, this guide leverages the extensive research conducted on the parent compound, Methocarbamol. The degradation pathways and stability-indicating analytical methods detailed herein are directly applicable to Methocarbamol-¹³C,d₃ and provide a robust framework for its management in a research and development setting.

Storage Recommendations

Proper storage is critical to maintain the integrity and purity of Methocarbamol-¹³C,d₃. While specific storage conditions should always be confirmed with the Certificate of Analysis provided by the manufacturer, general recommendations are as follows.

| Parameter | Recommendation | Source |

| Temperature | Store at controlled room temperature, 20°C to 25°C (68°F to 77°F). | [1] |

| Humidity | Store in a dry place to prevent hydrolysis. | [2] |

| Light | Protect from light to prevent photolytic degradation. | [3][4] |

| Container | Keep in a tightly sealed, light-resistant container. | General laboratory best practices |

Stability Profile and Degradation Pathways

Methocarbamol is susceptible to degradation under various stress conditions. The primary degradation pathways involve hydrolysis and oxidation. Understanding these pathways is crucial for predicting potential impurities and for the development of stability-indicating analytical methods.

Significant degradation of Methocarbamol has been observed under photolytic, thermal, and oxidative stress conditions.[3] It is most stable in basic conditions and least stable in acidic conditions and upon exposure to UV light.[4] In aqueous solutions, Methocarbamol is relatively stable in acidic media but is readily hydrolyzed in alkaline solutions.[2] The base-catalyzed hydrolysis primarily proceeds through the formation of an isomer, 3-(2-methoxyphenoxy)-propanediol 2-carbamate, and subsequently to guaifenesin.[2] Forced degradation studies have shown that Methocarbamol undergoes degradation under acidic, alkaline, oxidative, thermal, and photolytic conditions.[5] Gamma irradiation has also been shown to degrade Methocarbamol in aqueous solutions, with by-products including 3-(o-methoxyphenoxy)-1,2 propanediol, 2-methoxyphenol, 1,2,3 propanetriol, 1,2-dihydroxybenzene, and 1,2,4 benzentriol.[6]

The following diagram illustrates the primary degradation pathway of Methocarbamol in alkaline solution.

Experimental Protocols for Stability-Indicating Methods

The development and validation of stability-indicating analytical methods are essential for accurately assessing the stability of Methocarbamol-¹³C,d₃ and quantifying its impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Stability-Indicating HPLC Method 1

A gradient, reversed-phase HPLC method has been developed for the quantitative estimation of Methocarbamol and its impurities.[3]

| Parameter | Specification |

| Column | XBridge C18, 5 µm, 250 mm × 4.6 mm |

| Mobile Phase A | 0.01 M Sodium Dihydrogen Phosphate (pH 7.0) and Methanol (95:5 v/v) |

| Mobile Phase B | Methanol and Milli-Q Water (90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | 225 nm |

| Column Temperature | 25°C |

This method was validated according to ICH guidelines and demonstrated specificity, accuracy, linearity, precision, and robustness.[3]

Stability-Indicating HPLC Method 2

Another simple, rapid, and sensitive reversed-phase HPLC method has been developed for the estimation of Methocarbamol.[5]

| Parameter | Specification |

| Column | Phenomenex C18, 100 x 4.6 mm, 3.5 µm |

| Mobile Phase | Phosphate Buffer (pH 4.5) and Methanol (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 274 nm |

| Column Temperature | Ambient |

This method was also validated for linearity, precision, accuracy, ruggedness, LOD, LOQ, and robustness and was successfully used in forced degradation studies.[5]

The following diagram outlines a general workflow for a forced degradation study.

Handling Guidelines for Isotopic Compounds

While Methocarbamol-¹³C,d₃ is a stable, non-radioactive isotopic compound, it is prudent to follow standard laboratory safety protocols for handling chemical substances.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any fine particles.

-

Contamination Control: Establish designated areas for handling, storage, and waste disposal to prevent cross-contamination.[7]

-

Spill Management: In case of a spill, follow established laboratory procedures for cleaning chemical spills.

-

Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

By adhering to these storage, stability, and handling guidelines, researchers can ensure the quality and integrity of Methocarbamol-¹³C,d₃ for use in their studies.

References

- 1. drugs.com [drugs.com]

- 2. Methocarbamol degradation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Validation of a Stability-Indicating High-Performance Liquid Chromatographic Method for the Quantification of Methocarbamol and Its Impurities in Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Gamma irradiation-induced degradation and mineralization of methocarbamol in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

The Role of Methocarbamol-13C,d3 in Advancing Pharmacokinetic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the stable isotope-labeled internal standard, Methocarbamol-13C,d3, in the precise and accurate pharmacokinetic analysis of the muscle relaxant methocarbamol. By leveraging the principles of isotope dilution mass spectrometry, researchers can overcome the inherent variabilities in bioanalysis, leading to more reliable and robust pharmacokinetic data. This guide provides a comprehensive overview of methocarbamol's pharmacokinetics, detailed experimental methodologies, and the logical framework for its analysis, serving as a vital resource for professionals in drug development and pharmacokinetic research.

Introduction to Methocarbamol and the Need for Precise Pharmacokinetic Analysis

Methocarbamol is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions.[1] Its therapeutic efficacy is directly related to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). Accurate characterization of these parameters is paramount for determining optimal dosing regimens, understanding potential drug-drug interactions, and ensuring patient safety.

Traditional bioanalytical methods can be susceptible to variability introduced during sample preparation and analysis. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] By incorporating a known quantity of the labeled compound into each sample, it is possible to correct for analyte loss during extraction and fluctuations in instrument response, thereby ensuring the high accuracy and precision required for pharmacokinetic studies.[3]

Pharmacokinetic Profile of Methocarbamol

Methocarbamol is extensively metabolized in the liver, primarily through dealkylation and hydroxylation, followed by conjugation.[4] The major metabolites are eliminated in the urine. The pharmacokinetic parameters of methocarbamol have been characterized in various studies and are summarized in the tables below. While these studies may not have exclusively used this compound for quantification, the use of a stable isotope-labeled internal standard is the state-of-the-art methodology to generate such high-quality data.

Table 1: Pharmacokinetic Parameters of Methocarbamol in Healthy Adults

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | ~1-2 hours | [5] |

| Plasma Protein Binding | 46-50% | [4] |

| Elimination Half-Life (t½) | ~1-2 hours | [5] |

| Plasma Clearance | 0.20 - 0.80 L/h/kg | [5] |

Table 2: Methocarbamol Pharmacokinetics in Special Populations

| Population | Key Pharmacokinetic Changes | Reference |

| Elderly | Longer elimination half-life | [5] |

| Renal Impairment | Longer elimination half-life | [4] |

| Hepatic Impairment | Longer elimination half-life | [6] |

The Role of this compound as an Internal Standard

This compound is a synthetic version of methocarbamol where one carbon atom is replaced by its heavy isotope, carbon-13, and three hydrogen atoms are replaced by deuterium. This labeling results in a molecule with a higher mass than the parent drug but with identical chemical and physical properties. In LC-MS/MS analysis, this compound co-elutes with the unlabeled methocarbamol but is distinguished by its different mass-to-charge ratio (m/z) in the mass spectrometer.

By adding a known amount of this compound to all samples (including calibration standards, quality controls, and unknown study samples) at the beginning of the sample preparation process, any loss of analyte during extraction or variability in ionization efficiency will affect both the analyte and the internal standard equally. The quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard, which remains constant even if the absolute peak areas fluctuate. This isotope dilution method is the most reliable approach for quantitative bioanalysis.[2]

Experimental Protocols

The following section outlines a typical experimental protocol for the quantification of methocarbamol in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on established bioanalytical methods.[4][7]

Materials and Reagents

-

Methocarbamol reference standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Preparation of Stock and Working Solutions

-

Primary Stock Solutions: Prepare individual stock solutions of methocarbamol and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of methocarbamol by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in a 50:50 mixture of methanol and water.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the internal standard working solution.

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate methocarbamol from endogenous plasma components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for both methocarbamol and this compound. The exact m/z values would be determined during method development.

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations

Proposed Mechanism of Action of Methocarbamol

The precise mechanism of action of methocarbamol is not fully understood, but it is believed to be a central nervous system depressant that acts on the spinal cord to inhibit polysynaptic reflexes involved in muscle spasms.[5][8]

Caption: Proposed mechanism of methocarbamol's action on spinal polysynaptic reflexes.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates the typical workflow for a pharmacokinetic study employing a stable isotope-labeled internal standard.

Caption: Workflow for a pharmacokinetic study using an internal standard.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalysis represents the most accurate and reliable method for determining the pharmacokinetic profile of methocarbamol. This technical guide has provided an in-depth overview of the principles, methodologies, and applications of this approach. For researchers and professionals in drug development, the adoption of such rigorous analytical techniques is essential for generating high-quality data that can confidently support regulatory submissions and inform clinical practice. The continued application of stable isotope dilution techniques will undoubtedly contribute to a more profound understanding of the pharmacology of methocarbamol and other therapeutic agents.

References

- 1. Methocarbamol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of methocarbamol concentration in human plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. What is the mechanism of Methocarbamol? [synapse.patsnap.com]

An In-depth Technical Guide to Understanding Mass Shift in Methocarbamol-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass shift observed in Methocarbamol-13C,d3, an isotopically labeled internal standard crucial for the accurate quantification of the muscle relaxant methocarbamol in biological matrices. This document details the theoretical basis for the mass shift, experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and the logical workflow of internal standard-based quantification.

Introduction to Methocarbamol and Isotopic Labeling

Methocarbamol is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions.[1] Its molecular formula is C₁₁H₁₅NO₅, with a monoisotopic mass of approximately 241.0950 g/mol .[2] Accurate determination of its concentration in biological fluids is essential for pharmacokinetic and bioequivalence studies.

To achieve high accuracy and precision in quantitative bioanalysis by LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) is employed.[3] this compound is a commercially available SIL-IS for methocarbamol.[4] The incorporation of heavier isotopes, in this case, Carbon-13 (¹³C) and Deuterium (²H or D), results in a compound that is chemically identical to the analyte but has a greater mass. This deliberate mass difference, or "mass shift," allows for the differentiation of the analyte from the internal standard by the mass spectrometer, while ensuring they co-elute chromatographically and experience similar ionization and matrix effects.

Understanding the Mass Shift

The mass shift is the difference in mass between the isotopically labeled compound and the unlabeled analyte. This shift is the basis for their distinct detection in a mass spectrometer.

Theoretical Mass Shift Calculation

The precise mass shift depends on the number and type of isotopes incorporated into the molecule. While the exact location of the isotopic labels in commercially available this compound is not always publicly detailed, a common labeling pattern for a compound with this designation involves the substitution of one carbon atom with ¹³C and three hydrogen atoms with deuterium.

Assumption of Labeling: For the purpose of this guide, we will assume the labeling consists of one ¹³C atom and three deuterium atoms replacing three hydrogen atoms on the methoxy group, a common and synthetically feasible labeling strategy.

The calculation of the theoretical mass shift is as follows:

| Isotope Change | Mass Difference (Da) | Total Mass Shift (Da) |

| 1 x (¹³C - ¹²C) | 1.00335 | +1.00335 |

| 3 x (²H - ¹H) | 3 x (2.01410 - 1.00783) = 3 x 1.00627 | +3.01881 |

| Total | +4.02216 |

Therefore, the expected mass of this compound would be the mass of methocarbamol plus the total mass shift.

Quantitative Data Summary

The following table summarizes the key mass-related data for methocarbamol and its isotopically labeled internal standard.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Notes |

| Methocarbamol | C₁₁H₁₅NO₅ | 241.0950 | Unlabeled analyte |

| This compound | C₁₀¹³CH₁₂D₃NO₅ | 245.1172 | Internal Standard (IS) |

The monoisotopic mass for this compound is calculated based on the assumed labeling pattern.

Experimental Protocols for Quantitative Analysis

The following is a representative, detailed methodology for the quantification of methocarbamol in human plasma using this compound as an internal standard via LC-MS/MS.

Materials and Reagents

-

Methocarbamol reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation plates

Sample Preparation: Protein Precipitation

Protein precipitation is a common and rapid method for sample cleanup in bioanalysis.

-

Aliquoting: Aliquot 100 µL of human plasma samples, calibration standards, and quality control samples into a 96-well plate.

-

Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to all wells except for the blank matrix samples.

-

Precipitation: Add 300 µL of cold acetonitrile to each well.

-

Mixing: Mix thoroughly by vortexing for 1-2 minutes.

-

Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

-

Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and re-equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Parameters (Triple Quadrupole)

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Methocarbamol | Q1: 242.1 -> Q3: 137.1 (Quantifier), 109.1 (Qualifier) |

| This compound | Q1: 246.1 -> Q3: 141.1 (Quantifier) |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

Note: MRM transitions should be optimized for the specific instrument being used.

Mandatory Visualizations

Logical Workflow for Internal Standard-Based Quantification

The following diagram illustrates the logical workflow for quantifying an analyte in a sample using an internal standard with LC-MS/MS.

Caption: Workflow for analyte quantification using an internal standard.

Experimental Workflow Diagram

This diagram outlines the key steps in the experimental protocol for analyzing methocarbamol in a biological matrix.

Caption: Experimental workflow for sample preparation and analysis.

Conclusion

The use of this compound as an internal standard is a robust and reliable approach for the quantitative bioanalysis of methocarbamol. The distinct mass shift, resulting from the incorporation of stable isotopes, allows for its clear differentiation from the unlabeled analyte, while its chemical similarity ensures that it effectively compensates for variations during sample preparation and analysis. The detailed experimental protocols and logical workflows provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development and analysis. The adherence to such well-defined procedures is paramount for generating high-quality, reproducible data in regulated and research environments.

References

Safety data sheet for Methocarbamol-13C,d3

An In-depth Technical Guide to the Safety and Handling of Methocarbamol-13C,d3

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not commonly available. This guide is based on the safety information for the parent compound, Methocarbamol, as the toxicological and chemical properties are expected to be essentially identical. This compound is a stable, non-radioactive isotopically labeled version of Methocarbamol, primarily used as an internal standard in quantitative bioanalytical assays.

Hazard Identification and Safety Data

Methocarbamol is classified as a hazardous substance. The following information is a summary from various supplier Safety Data Sheets.

1.1 GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1][2] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[1][2] |

1.2 Toxicological Data

The following acute toxicity data has been reported for Methocarbamol.

| Route of Administration | Species | LD50 Value |

| Oral | Rat | 1,320 mg/kg[1] |

| Intraperitoneal | Rat | 815 mg/kg[1] |

| Subcutaneous | Mouse | 780 mg/kg[1] |

1.3 First Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[3]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, get emergency medical help immediately.[3][4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[4]

1.4 Handling and Storage

-

Handling: Avoid contact with skin and eyes and avoid formation of dust and aerosols. Use in a well-ventilated area and do not eat, drink, or smoke when using this product.[3][5]

-

Storage: Keep the container tightly closed in a dry, well-ventilated place.[3][4]

Physical and Chemical Properties

| Property | Methocarbamol | This compound |

| Chemical Formula | C₁₁H₁₅NO₅[6] | C₁₀¹³CH₁₂D₃NO₅ |

| Molar Mass | 241.24 g/mol [6] | 245.27 g/mol |

| Appearance | White powder[5] | White to off-white solid |

| CAS Number | 532-03-6[6] | 1189965-06-3 |

Mechanism of Action and Metabolism

The precise mechanism of action of Methocarbamol has not been fully established but is believed to be due to general central nervous system (CNS) depression.[6][7][8] It does not have a direct effect on skeletal muscles, the motor end plate, or nerve fibers.[6][8] Its efficacy is likely related to its sedative effects.[6][8]

Methocarbamol is extensively metabolized in the liver, primarily through dealkylation and hydroxylation, followed by conjugation (glucuronidation or sulfation).[6][8][9][10] These metabolites are then primarily excreted in the urine.[8][10]

Experimental Protocols

This compound is an ideal internal standard for the quantification of Methocarbamol in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.1 Protocol: Quantification of Methocarbamol in Human Plasma by LC-MS/MS

This protocol outlines a typical method for a bioequivalence study.[11]

-

Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of this compound internal standard (IS) working solution (e.g., at 1 µg/mL).

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 2 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion (e.g., 10 µL) into the LC-MS/MS system.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).[12]

-

Mobile Phase: An isocratic mixture of methanol and water with a small percentage of an additive like formic acid to improve ionization (e.g., 70:30 v/v Methanol:0.1% Formic Acid in Water).[13]

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Methocarbamol: Q1/Q3 (e.g., m/z 242.1 -> 137.1)

-

This compound (IS): Q1/Q3 (e.g., m/z 246.1 -> 140.1)

-

-

-

Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

The concentration of Methocarbamol in the unknown samples is then determined from this curve.

-

Special Considerations for Isotopically Labeled Compounds

-

Safety: Stable isotopically labeled compounds like this compound are not radioactive.[14] The health and safety precautions are identical to those of the unlabeled parent compound.

-

Purpose: The primary purpose of stable isotope labeling is to use these compounds as tracers or internal standards in quantitative analysis.[15][16] The mass difference allows for their distinct detection by a mass spectrometer without altering the chemical and biological behavior of the molecule.[16][17]

-

Purity: The chemical and isotopic purity of the labeled standard is critical for accurate quantification. Always use a well-characterized standard from a reputable supplier.

-

Handling: General safe laboratory practices should be followed.[18] Minimize the risk of decomposition by storing the compound as recommended by the supplier, typically in a cool, dark, and dry place.[19]

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. echemi.com [echemi.com]

- 4. theglobalquality.com [theglobalquality.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Methocarbamol - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Methocarbamol? [synapse.patsnap.com]

- 8. drugs.com [drugs.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Methocarbamol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Green chromatographic approach to determine methocarbamol, aspirin and their related impurities in their combined pharmaceutical formulation and human plasma: with computational evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cambridge Isotope Laboratories, Inc. â Stable Isotopes [isotope.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 17. symeres.com [symeres.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Isotope Labeling Services and Capabilities | RTI [rti.org]

Methodological & Application

LC-MS/MS method development using Methocarbamol-13C,d3

Application Note:

High-Throughput Quantitative Analysis of Methocarbamol in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methocarbamol is a centrally-acting skeletal muscle relaxant used to treat acute, painful musculoskeletal conditions.[1][2] Accurate and reliable quantification of Methocarbamol in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This application note presents a robust and sensitive LC-MS/MS method for the determination of Methocarbamol in human plasma. The method utilizes a stable isotope-labeled internal standard, Methocarbamol-¹³C,d₃, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. The sample preparation is streamlined using a simple protein precipitation technique, enabling high-throughput analysis.

Experimental Protocols

1. Materials and Reagents

-

Methocarbamol reference standard

-

Methocarbamol-¹³C,d₃ internal standard (IS)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid, LC-MS grade

-

Human plasma (K₂EDTA)

2. Standard and Quality Control Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Methocarbamol and Methocarbamol-¹³C,d₃ in methanol.

-

Working Standard Solutions: Serially dilute the Methocarbamol stock solution with 50:50 methanol/water to prepare working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Methocarbamol-¹³C,d₃ stock solution with methanol.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

3. Sample Preparation A protein precipitation method is employed for the extraction of Methocarbamol and the internal standard from human plasma.

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL Methocarbamol-¹³C,d₃) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to an HPLC vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography: A system such as the Agilent 1290 Infinity II UHPLC or equivalent.

-

Mass Spectrometry: A triple quadrupole mass spectrometer such as the Agilent 6470 or SCIEX API 4000, equipped with an electrospray ionization (ESI) source.[3]

-

Data System: Manufacturer's software for data acquisition and analysis (e.g., MassHunter, Analyst).[3]

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Zorbax SB-C18, 4.6 x 50 mm, 3.5 µm[3] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Refer to specific instrument guidelines, a typical gradient would start at low %B, ramp up to a high %B, and then re-equilibrate. |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | Approximately 3-5 minutes |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | |

| Methocarbamol | m/z 242.1 → 118.0[3] |

| Methocarbamol-¹³C,d₃ | m/z 247.1 → 123.0 (projected based on d5 transition)[3] |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

| Sheath Gas Temp | 380°C |

| Sheath Gas Flow | 12 L/min |

| Capillary Voltage | 3500 V |

| Collision Energy | Optimized for specific instrument, typically 15-25 eV |

Data Presentation

The method was validated according to regulatory guidelines. A summary of the quantitative performance is presented below.

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.5 - 50 µg/mL[3] |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL[3] |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal, compensated by internal standard |

Mandatory Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Methocarbamol.

Caption: Metabolic pathway of Methocarbamol.[1][2][4][5][6]

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Methocarbamol in human plasma. The use of a stable isotope-labeled internal standard and a simple protein precipitation sample preparation protocol makes this method highly suitable for high-throughput analysis in a regulated bioanalytical laboratory. The method demonstrates excellent performance characteristics and can be readily implemented for pharmacokinetic and bioequivalence studies.

References

Application Note and Protocol for the Quantitative Analysis of Methocarbamol in Human Urine using Methocarbamol-¹³C,d₃ as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methocarbamol is a central nervous system depressant used as a muscle relaxant. Monitoring its excretion in urine is crucial for pharmacokinetic studies, clinical toxicology, and therapeutic drug monitoring. This application note provides a detailed protocol for the quantitative analysis of methocarbamol in human urine using a stable isotope-labeled internal standard, Methocarbamol-¹³C,d₃, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is critical for correcting variations in sample preparation and potential matrix effects, ensuring high accuracy and precision in quantitative analysis.[1]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described analytical method.

| Parameter | Result |

| Linearity | |

| Concentration Range | 10 - 5000 ng/mL |

| Correlation Coefficient (R²) | ≥ 0.995 |

| Sensitivity | |

| Limit of Detection (LOD) | 5 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL |

| Precision | |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy | |

| Recovery | 90 - 110% |

Experimental Protocols

Materials and Reagents

-

Methocarbamol certified reference standard

-

Methocarbamol-¹³C,d₃ certified reference standard

-

Deionized water, HPLC grade

-

Methanol, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Formic acid, LC-MS grade

-

Ammonium acetate

-

β-Glucuronidase from Helix pomatia

-

Phosphate buffer (pH 6.8)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Human urine (drug-free)

Sample Preparation

-

Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. To 1 mL of urine, add 25 µL of a 1 µg/mL solution of Methocarbamol-¹³C,d₃ (internal standard).

-

Enzymatic Hydrolysis: Add 500 µL of phosphate buffer (pH 6.8) and 20 µL of β-glucuronidase solution. Incubate at 60°C for 2 hours to deconjugate glucuronidated metabolites.[2]

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the hydrolyzed sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of deionized water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 2 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

Time (min) %B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Methocarbamol 242.1 137.1 | Methocarbamol-¹³C,d₃ | 246.1 | 140.1 |

-

Visualization

Caption: Workflow for the analysis of methocarbamol in urine.

Caption: Role of an internal standard in quantitative analysis.

References

- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of methocarbamol in equine serum and urine by high-performance liquid chromatography with ultraviolet detection and atmospheric pressure ionization-mass spectrometric confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Forensic Toxicology Screening of Methocarbamol using Methocarbamol-¹³C,d₃ by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of methocarbamol in forensic toxicology specimens. The protocol employs a stable isotope-labeled internal standard, Methocarbamol-¹³C,d₃, to ensure accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is suitable for high-throughput screening of various biological matrices, including blood, plasma, and urine.

Introduction

Methocarbamol is a central nervous system depressant with skeletal muscle relaxant properties. Its potential for abuse and its presence in driving under the influence (DUI) cases and postmortem investigations necessitate reliable and accurate analytical methods for its detection and quantification in forensic toxicology laboratories. The use of a stable isotope-labeled internal standard, such as Methocarbamol-¹³C,d₃, is the gold standard for quantitative mass spectrometry, as it closely mimics the analyte's chemical and physical properties, leading to improved analytical performance. This document provides a comprehensive protocol for the extraction and analysis of methocarbamol in forensic samples.

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is employed for the extraction of methocarbamol from biological matrices.

Materials:

-

Biological matrix (e.g., whole blood, plasma, urine)

-

Methocarbamol-¹³C,d₃ internal standard solution (100 ng/mL in methanol)

-

Acetonitrile (LC-MS grade)

-

Centrifuge capable of 10,000 x g

-

Vortex mixer

-

Autosampler vials

Procedure:

-

Pipette 100 µL of the biological sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Methocarbamol-¹³C,d₃ internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Conditions:

-

Column: A C18 column (e.g., Phenomenex Kinetex® 1.7 µm Biphenyl, 2.1 x 100 mm) is suitable.[1]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-6.1 min: 90-10% B

-

6.1-8 min: 10% B

-

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The specific mass transitions for methocarbamol and its stable isotope-labeled internal standard should be optimized on the instrument being used. The transitions would be based on the precursor ions of methocarbamol (m/z 242.1) and Methocarbamol-¹³C,d₃ (m/z 246.1) and their most abundant product ions.

-

Data Presentation

The following tables summarize the expected quantitative performance of the method based on typical validation results for similar analytes in forensic toxicology.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Methocarbamol | 10 - 2000 | > 0.995 |

Table 2: Precision and Accuracy

| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | 30 | < 10 | < 10 | 90 - 110 |

| Medium | 300 | < 10 | < 10 | 90 - 110 |

| High | 1500 | < 10 | < 10 | 90 - 110 |

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Concentration (ng/mL) |

| Limit of Detection (LOD) | 2 |

| Limit of Quantification (LOQ) | 10 |

Visualizations

Caption: Experimental workflow for the forensic analysis of methocarbamol.

Discussion